1-(6-Methylpyridin-2-yl)piperidin-3-amine
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Overview
Description
1-(6-Methylpyridin-2-yl)piperidin-3-amine is a heterocyclic compound that features a piperidine ring substituted with a 6-methylpyridin-2-yl group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)piperidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the pyridine substitution.
6-Methylpyridine: Lacks the piperidine ring.
1-Benzylpyrrolidine-3-amine: Another piperidine derivative with different substituents.
Uniqueness
1-(6-Methylpyridin-2-yl)piperidin-3-amine is unique due to its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-2-6-11(13-9)14-7-3-5-10(12)8-14/h2,4,6,10H,3,5,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPADRUFYMWLEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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